9-FLUORENONE-1-CARBOXYLIC ACID
CAS No.: 1573-92-8
Cat. No.: VC20954770
Molecular Formula: C14H8O3
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1573-92-8 |
---|---|
Molecular Formula | C14H8O3 |
Molecular Weight | 224.21 g/mol |
IUPAC Name | 9-oxofluorene-1-carboxylic acid |
Standard InChI | InChI=1S/C14H8O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7H,(H,16,17) |
Standard InChI Key | CBEFMGJHEKAMNI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)O |
Chemical Identity and Structure
9-Fluorenone-1-carboxylic acid (CAS RN: 1573-92-8) is an aromatic compound with the molecular formula C₁₄H₈O₃ and a molecular weight of 224.22 g/mol . Its structure features a fluorene skeleton with a ketone group at the 9-position and a carboxylic acid group at the 1-position. The compound is also known by several synonyms including 9-oxo-1-fluorenecarboxylic acid, 9-oxo-9H-fluorene-1-carboxylic acid, and 9-oxofluorene-1-carboxylic acid .
The chemical structure combines the planar fluorene ring system with two functional groups that contribute to its reactivity and applications. The carboxylic acid moiety provides acidic properties, while the ketone group offers potential for various chemical transformations. This structural arrangement gives the compound its distinctive physical and chemical characteristics that make it valuable in different scientific applications.
Physical Properties
9-Fluorenone-1-carboxylic acid presents as a light yellow to brown powder or crystalline solid . The compound has well-defined physical properties that have been determined through various analytical methods. The following table summarizes the key physical properties of the compound:
Analytical Characteristics
The purity of commercially available 9-fluorenone-1-carboxylic acid typically exceeds 98% as determined by HPLC analysis and neutralization titration . Various analytical techniques can be employed to identify and characterize this compound.
Spectroscopic Properties
Biochemical Significance and Metabolic Pathways
One of the most significant aspects of 9-fluorenone-1-carboxylic acid is its role as a metabolic intermediate in the degradation of polycyclic aromatic hydrocarbons (PAHs).
Role in PAH Degradation
9-Fluorenone-1-carboxylic acid has been identified as a key intermediate in the biodegradation of fluoranthene, a four-ring polycyclic aromatic hydrocarbon. Research by Kelley et al. demonstrated that Mycobacterium sp. strain PYR-1 degrades fluoranthene to 9-fluorenone-1-carboxylic acid as part of a metabolic pathway . This finding is significant because it elucidates one of the mechanisms by which microorganisms break down environmentally persistent PAHs.
The study isolated ten additional fluoranthene metabolites beyond 9-fluorenone-1-carboxylic acid, including:
-
8-hydroxy-7-methoxyfluoranthene
-
9-hydroxyfluorene
-
9-fluorenone
-
1-acenaphthenone
-
9-hydroxy-1-fluorenecarboxylic acid
-
phthalic acid
-
2-carboxybenzaldehyde
-
benzoic acid
-
phenylacetic acid
-
adipic acid
Based on these metabolites, researchers proposed a comprehensive pathway for the catabolism of fluoranthene by Mycobacterium sp. strain PYR-1, with 9-fluorenone-1-carboxylic acid serving as a critical intermediate . This research contributes significantly to our understanding of microbial degradation of environmental pollutants and highlights the ecological importance of this chemical compound.
Environmental Implications
The identification of 9-fluorenone-1-carboxylic acid as an intermediate in PAH degradation has important environmental implications. It serves as a biomarker for the natural attenuation of PAHs in contaminated environments. Additionally, it has been used to evaluate exposure to PAHs and environmental tobacco smoke in general populations, providing a valuable tool for environmental health monitoring .
Synthetic Applications and Uses
9-Fluorenone-1-carboxylic acid serves various purposes in synthetic organic chemistry and has found applications in several research areas.
Synthetic Intermediates
The compound has been utilized in the preparation of isomers of twisted 1,1'-dibromobifluorenylidene, demonstrating its utility as a synthetic building block for more complex molecular structures . Its functional groups—the carboxylic acid and ketone—provide reactive sites for further synthetic transformations, making it a valuable intermediate in the synthesis of various fluorene derivatives.
Metabolite Research
9-Fluorenone-1-carboxylic acid has been used as an intermediate in synthesizing Fluoren-1-ol, which is a metabolite of the PAH micropollutant Fluorene. This synthesis is particularly important because Fluorene metabolites have potential mutagenic effects and serve as biomarkers for PAH exposure .
Related Compounds and Derivatives
9-Fluorenone-1-carboxylic acid belongs to a family of fluorene derivatives that have various applications in organic chemistry and biochemical research. Some closely related compounds include:
-
9-Fluorenone - A precursor and metabolically related compound
-
1-Fluorenecarboxylic acid - The non-oxidized analog
-
9-Hydroxyfluorene - A metabolically related compound
-
9-Hydroxy-1-fluorenecarboxylic acid - A hydroxylated derivative
-
2-Carboxybenzaldehyde - A metabolic product related to the degradation pathway
These related compounds often appear together in metabolic pathways, particularly those involving the degradation of polycyclic aromatic hydrocarbons .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume